molecular formula C12H7BrO2 B12121996 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12121996
M. Wt: 263.09 g/mol
InChI Key: CQDRBACIFKCOSA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes a bromophenyl group attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione typically involves the bromination of phenyl-substituted cyclohexa-2,5-diene-1,4-dione. One common method includes the reaction of 3-bromophenylmagnesium bromide with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of the bromophenyl group and the dione moiety creates a highly reactive platform. The compound can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclohexa-2,5-diene-1,4-dione: Similar structure but lacks the bromine atom.

    2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Contains methoxy and hexyl groups instead of bromophenyl.

    2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Contains hydroxy and methoxy groups.

Uniqueness

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7BrO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H

InChI Key

CQDRBACIFKCOSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)C=CC2=O

Origin of Product

United States

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